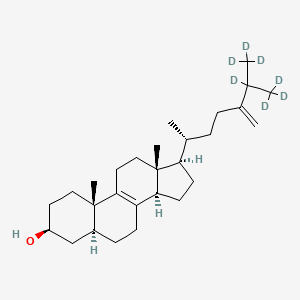
Fecosterol-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fecosterol-d7 is a deuterated analogue of fecosterol, a sterol compound found in certain fungi and lichens. The molecular formula of this compound is C28H39D7O, and it has a molecular weight of 405.72 g/mol. This compound is used in various scientific research applications due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fecosterol-d7 can be synthesized through the deuteration of fecosterol. The process involves the incorporation of deuterium atoms into the fecosterol molecule. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure the selective incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized to achieve high yields and purity of the final product. The use of advanced catalytic systems and controlled reaction conditions ensures the efficient incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to remove any impurities and obtain this compound with high isotopic purity.
Análisis De Reacciones Químicas
Types of Reactions
Fecosterol-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
Fecosterol-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference compound for chemical identification, qualitative, and quantitative analysis. It helps in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace metabolic pathways and understand the biosynthesis of sterols in organisms.
Medicine: Used in clinical diagnostics and imaging to study metabolic disorders and diseases.
Industry: Applied in the production of deuterated compounds for various industrial applications, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of fecosterol-d7 involves its incorporation into metabolic pathways where it mimics the behavior of natural fecosterol. The deuterium atoms in this compound provide a unique advantage as they do not alter the chemical properties of the molecule but allow for detailed tracking using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to study the molecular targets and pathways involved in sterol metabolism and other biological processes.
Comparación Con Compuestos Similares
Fecosterol-d7 is compared with other similar sterol compounds such as:
Ergosterol: A sterol found in fungi and protozoa, used as a precursor for vitamin D2 synthesis.
Cholesterol: A sterol found in animal cell membranes, essential for maintaining cell membrane integrity and fluidity.
Sitosterol: A plant sterol with similar structure to cholesterol, used in the treatment of hypercholesterolemia.
This compound is unique due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms without altering the chemical properties of the molecule .
Propiedades
Fórmula molecular |
C28H46O |
|---|---|
Peso molecular |
405.7 g/mol |
Nombre IUPAC |
(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18,20-22,24-25,29H,3,7-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,27+,28-/m1/s1/i1D3,2D3,18D |
Clave InChI |
SLQKYSPHBZMASJ-QYTKNSKLSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C(=C)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


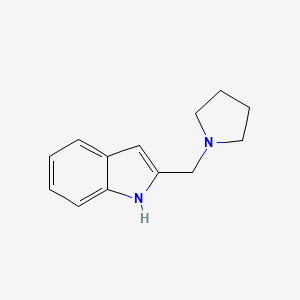
![N-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide](/img/structure/B13854769.png)
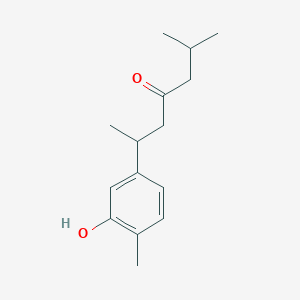
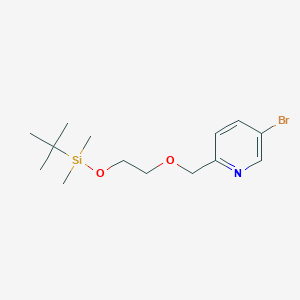
![Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13854786.png)
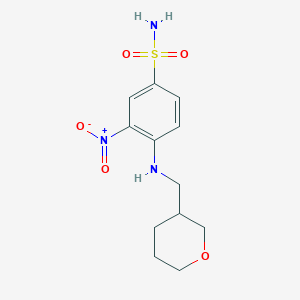
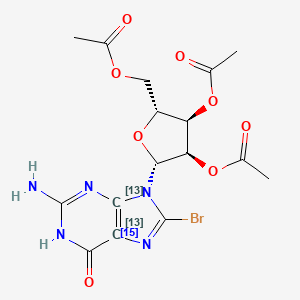
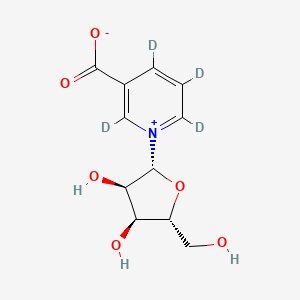
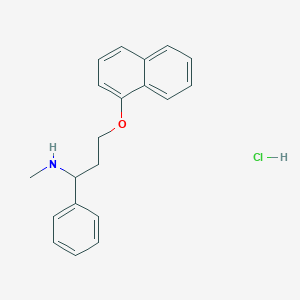
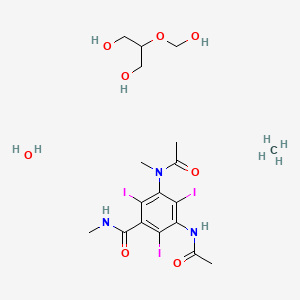
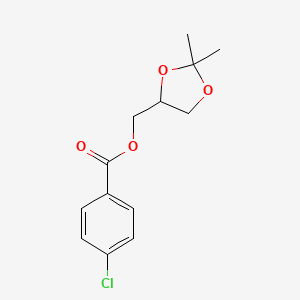
![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)
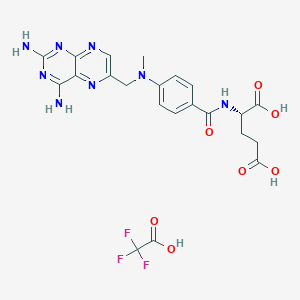
![2-[(3,5-Dimethylphenyl)methoxy]acetic acid](/img/structure/B13854860.png)
